
4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde is a chemical compound with the molecular formula C5H6N2O4 and a molecular weight of 158.113 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde typically involves the reaction of ethoxyamine with furazan-3-carbaldehyde under controlled conditions. The reaction is carried out in the presence of an oxidizing agent, such as hydrogen peroxide, to facilitate the formation of the 2-oxide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as described above, with appropriate scaling of reagents and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 2-oxide group to other functional groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other furazan derivatives and heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity can be harnessed for therapeutic purposes or to study biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyfurazan-3-carbaldehyde 2-oxide
- 4-Propoxyfurazan-3-carbaldehyde 2-oxide
- 4-Butoxyfurazan-3-carbaldehyde 2-oxide
Uniqueness
4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde is unique due to its specific ethoxy group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
184581-07-5 |
---|---|
Molekularformel |
C5H6N2O4 |
Molekulargewicht |
158.113 |
IUPAC-Name |
4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde |
InChI |
InChI=1S/C5H6N2O4/c1-2-10-5-4(3-8)7(9)11-6-5/h3H,2H2,1H3 |
InChI-Schlüssel |
VLDFYKZEOHQDPP-UHFFFAOYSA-N |
SMILES |
CCOC1=NO[N+](=C1C=O)[O-] |
Synonyme |
1,2,5-Oxadiazole-3-carboxaldehyde, 4-ethoxy-, 2-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.